Detda

Vue d'ensemble

Description

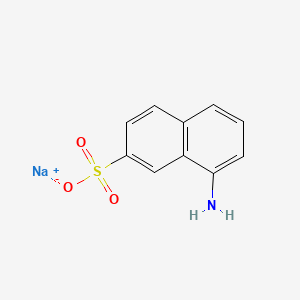

Diethyl toluene diamine, commonly known as Detda, is a liquid aromatic organic molecule with the chemical formula C₁₁H₁₈N₂. It is an aromatic diamine and has the CAS Registry number 68479-98-1. This compound is often marketed as a less toxic alternative to 4,4’-methylenedianiline and is used extensively in the polyurethane industry .

Méthodes De Préparation

Detda is synthesized from m-toluene diamine through a catalyzed ethylation process that adds two diethyl groups to the aromatic ring . This process involves the use of ethylating agents under specific reaction conditions to achieve the desired product. Industrial production methods for this compound typically involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Detda undergoes various chemical reactions, including:

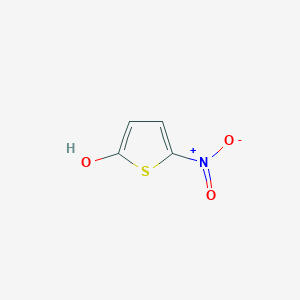

Oxidation: this compound can be oxidized to form corresponding nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: this compound can participate in substitution reactions where its amino groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents.

Applications De Recherche Scientifique

Detda has a wide range of applications in scientific research, including:

Chemistry: Used as a curing agent for epoxy resins and as a chain extender in polyurethane and polyurea formulations.

Biology: Studied for its potential use in biomedical applications due to its biocompatibility.

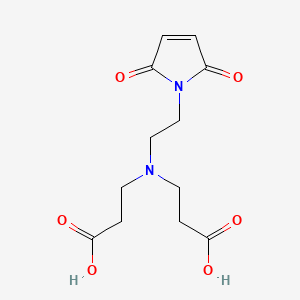

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Extensively used in reaction injection molding, spray polyurea, and elastomer production.

Mécanisme D'action

Detda acts as a curing agent and chain extender by reacting with isocyanate groups to form urea linkages. The aromatic ring in this compound is activated by the two ethyl groups, making it more reactive in the isocyanate reaction. This reactivity allows this compound to form strong cross-linked networks in polymers, enhancing their mechanical properties and thermal stability .

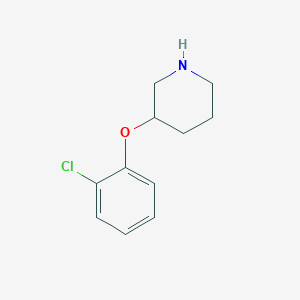

Comparaison Avec Des Composés Similaires

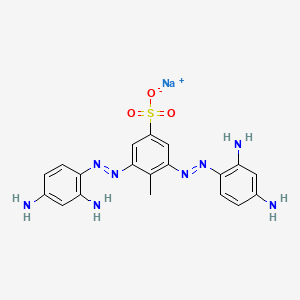

Detda is often compared with other diamine compounds such as:

4,4’-Methylenedianiline: this compound is less toxic and has better handling properties.

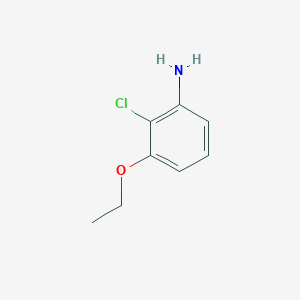

4,4’-Methylenebis(2-chloroaniline): this compound offers similar dynamic properties but with less toxicity and dust concerns.

Dimethylsulfitetoluenediamine: This compound does not have the offensive sulfur odor and provides better physical properties.

Propriétés

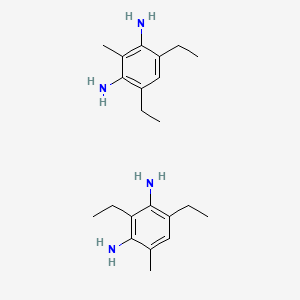

IUPAC Name |

2,4-diethyl-6-methylbenzene-1,3-diamine;4,6-diethyl-2-methylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H18N2/c1-4-8-6-9(5-2)11(13)7(3)10(8)12;1-4-8-6-7(3)10(12)9(5-2)11(8)13/h2*6H,4-5,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXVKAPCSIXGAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1N)C)N)CC.CCC1=C(C(=C(C(=C1)C)N)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethyltoluenediamine appears as a dark clear mobile liquid with an amine odor. Partially soluble in water and denser than water. Vapors are heavier than air. Corrosive to the eyes, skin, mouth, stomach and throat. Vapors may irritate the eyes and damage the upper respiratory tract. May be toxic by skin absorption and ingestion. | |

| Record name | DIETHYLTOLUENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

75389-89-8 | |

| Record name | DIETHYLTOLUENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyltoluenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075389898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B1629352.png)